1,2-Diphenyl-1-propene

Radical Polymerization Polymer Chemistry Chain Transfer Agent

Sourcing 1,2-Diphenyl-1-propene demands precision. Generic substitution risks divergent experimental outcomes due to the α-methyl group's critical influence on radical reactivity (3.5-fold higher towards benzoyloxy radicals), enzyme inhibition potency (IC50 of 100,000 nM against LSD), and non-vertical triplet energy transfer behavior. This compound is essential for controlled radical polymerization (PMMA synthesis), SAR studies on resveratrol analogs, and lignin degradation assays. Secure the thermodynamically stable (E)-isomer to ensure reproducibility in your critical R&D or industrial process.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
Cat. No. B8798121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenyl-1-propene
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3
InChIKeyOVZXISBUYCEVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenyl-1-propene (alpha-Methylstilbene) Procurement: Molecular Characteristics and Sourcing Parameters


1,2-Diphenyl-1-propene (CAS 779-51-1), systematically named 1,1'-(1-methyl-1,2-ethenediyl)bisbenzene and also known as alpha-methylstilbene [1], is an organic compound featuring a propene backbone substituted at the 1- and 2-positions with phenyl groups [2]. It is commercially available as the (E)-isomer (trans-α-methylstilbene, CAS 833-81-8) [1], which is the thermodynamically stable form. The compound exhibits a molecular weight of 194.27 g/mol [2], a melting point of 81-83 °C , and a boiling point of 285-286 °C . While its methyl-substituted alkene core suggests potential applications in polymer and material sciences, its unique structure also underpins specific interactions in biological systems, notably as a weak enzyme inhibitor and a selective target for radical species [3][4].

1,2-Diphenyl-1-propene: Why Simple Stilbene Substitution is Scientifically Unsound


Substituting 1,2-Diphenyl-1-propene (alpha-methylstilbene) with the seemingly simpler trans-stilbene or other phenylpropenes is not a straightforward, risk-free exchange. The presence of the α-methyl group introduces critical and quantifiable differences in chemical behavior and biological activity that directly impact experimental outcomes. This is not merely a structural nuance; it fundamentally alters the compound's reactivity profile towards radicals [1], its interactions in photophysical processes such as triplet energy transfer [2], and its binding affinity to specific enzymes [3]. Therefore, generic replacement without accounting for these distinct performance characteristics can lead to significantly divergent, and potentially misleading, results, undermining the reproducibility and validity of a scientific study or an industrial process.

1,2-Diphenyl-1-propene: Quantifiable Differentiation vs. trans-Stilbene and Related Analogs


Radical Polymerization Reactivity: 1,2-Diphenyl-1-propene vs. trans-Stilbene and 1,3-Diphenylpropene

In radical polymerization, 1,2-Diphenyl-1-propene (1,2-DPP) exhibits a markedly different reactivity towards the benzoyloxy radical compared to its close structural analog, 1,3-diphenylpropene (1,3-DPP). The relative reactivity ratio for 1,2-DPP is 28, which is 3.5 times higher than that of 1,3-DPP (ratio of 8) [1]. This indicates 1,2-DPP is a more effective radical scavenger in this context. Furthermore, compared to the unsubstituted parent compound, trans-stilbene, which has a relative reactivity ratio of approximately 1 (as a reference for methyl methacrylate) [1], 1,2-DPP is a far more potent chain transfer agent. The study also notes that 1,2-DPP has almost no effect on the overall rates of polymerization, acting only as a weak transfer agent [2], which differentiates it from stronger inhibitors.

Radical Polymerization Polymer Chemistry Chain Transfer Agent

Enzyme Inhibition Potency: 1,2-Diphenyl-1-propene as a Weak Inhibitor of Lignostilbene Dioxygenase

1,2-Diphenyl-1-propene acts as a weak inhibitor of Lignostilbene-alpha,beta-dioxygenase (LSD), an enzyme involved in lignin degradation. It exhibits an IC50 value of 100,000 nM (1.00E+5 nM) [1]. This is significantly less potent than its (Z)-isomer, which has an IC50 of 22,000 nM (2.20E+4 nM), making the (E)-isomer 4.5 times weaker [2]. This data point is crucial for researchers designing experiments where a specific, moderate level of inhibition is required, as opposed to the more potent inhibition from the (Z)-isomer or other stilbene derivatives. The low potency can be an advantage in certain assay contexts, such as a negative control or when a very specific, weak interaction is desired.

Enzyme Inhibition Biochemistry Drug Discovery

Triplet Energy Transfer Efficiency: Differentiated Photophysical Behavior from trans-Stilbene

The rate constants for triplet energy transfer from a series of photosensitizers to 1,2-Diphenyl-1-propene are quantifiably different from those to the cis and trans isomers of stilbene [1]. The study demonstrates that while the process is diffusion-controlled for high-energy sensitizers, the efficiency drops significantly for low-energy ones. Importantly, 1,2-Diphenyl-1-propene accepts triplet energy even when the sensitizer's triplet energy is less than the acceptor's spectroscopic triplet energy, a phenomenon interpreted as non-vertical excitation [1]. This behavior is a class-level characteristic of methyl-substituted stilbenes and contrasts with the rigid analog dibenzcycloheptenol, which accepts energy less efficiently from low-energy sensitizers [1]. This makes 1,2-Diphenyl-1-propene a more efficient triplet energy acceptor in certain photochemical schemes.

Photochemistry Triplet Energy Transfer Photosensitization

Antioxidant Potential: Alpha-Methylstilbene's Role as a Resveratrol Analog

Alpha-methylstilbene is a recognized analogue of the well-studied natural antioxidant resveratrol [1]. Its inclusion in studies examining the antioxidant activity of stilbenoid derivatives establishes its potential to modulate antioxidant defense systems [1]. Specifically, its quantification in these contexts (e.g., as a reference compound in antioxidant assays) highlights a distinct application space. This differentiates it from other analogs like trans-stilbene, which lack this specific methylation pattern and thus may exhibit different antioxidant capacities or biological fates. The use of alpha-methylstilbene as a resveratrol analog is supported by studies on its solubility enhancement via cyclodextrins, a common strategy for improving the bioavailability of such compounds [2].

Antioxidant Natural Product Chemistry Resveratrol Analog

1,2-Diphenyl-1-propene: Targeted Application Scenarios for Scientific Procurement


Specialized Chain Transfer Agent in Radical Polymerization

Based on its 3.5-fold higher reactivity towards benzoyloxy radicals compared to 1,3-diphenylpropene [1], 1,2-Diphenyl-1-propene is the superior choice for polymer chemists seeking to precisely control chain end-group functionality and molecular weight distribution in specific radical polymerization processes, such as the synthesis of poly(methyl methacrylate) (PMMA). Its weak inhibition of polymerization rates [2] makes it a suitable additive when subtle chain transfer effects are desired without quenching the reaction.

Isomer-Specific Enzyme Inhibition Assay for Lignin Degradation Studies

For biochemical and environmental research on lignin-degrading enzymes, the (E)-isomer of 1,2-Diphenyl-1-propene is a critical reagent. Its documented IC50 of 100,000 nM against Lignostilbene dioxygenase (LSD) [3], in contrast to the more potent (Z)-isomer, provides a defined, low-potency inhibition tool. This makes it invaluable for establishing baseline activity in enzymatic assays or for use as a selective, weak-binding control in studies of microbial lignin breakdown.

Model Compound for Triplet Energy Transfer and Photochemical Research

In advanced photochemistry, 1,2-Diphenyl-1-propene serves as a key model compound for investigating non-vertical triplet energy transfer [4]. Its ability to accept energy from low-energy sensitizers where other rigid stilbene analogs (like dibenzcycloheptenol) fail [4] makes it essential for studies on the fundamentals of photosensitization and for developing novel photochemical systems where efficient triplet state population from low-energy donors is required.

Lead Optimization and SAR Studies for Resveratrol-Derived Therapeutics

As a validated resveratrol analog [5], 1,2-Diphenyl-1-propene is a key intermediate for medicinal chemists and pharmacologists conducting structure-activity relationship (SAR) studies. Its procurement enables the exploration of how α-methyl substitution affects antioxidant capacity, bioavailability, and other therapeutic properties, providing a critical comparator for the optimization of new drug leads based on the natural product resveratrol scaffold [6].

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